molecular formula C12H13BrN2 B2692940 1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole CAS No. 637324-99-3

1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole

Cat. No. B2692940
CAS RN: 637324-99-3
M. Wt: 265.154
InChI Key: KMQHFWQOJKGPGX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole” would likely involve a benzimidazole core with a bromopropenyl group attached, along with methyl groups on the 5 and 6 positions of the benzimidazole ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the sources I have .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the sources I have .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A notable application of derivatives related to 1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole is in the synthesis of antimicrobial agents. For instance, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides using a process involving bromo derivatives. These compounds demonstrated significant antimicrobial activity against a variety of microbial species, showcasing the utility of bromo derivatives in the development of new antimicrobial substances (Gul et al., 2017).

Interaction with DNA

The benzimidazole moiety, closely related to this compound, has been extensively studied for its interactions with DNA and potential therapeutic applications. Bhattacharya and Chaudhuri (2008) discussed the properties of benzimidazole derivatives, including their interaction with DNA and interference with DNA-associated processes, highlighting their importance in medicinal chemistry as antihelminthic, antacid, and antibacterial drugs (Bhattacharya & Chaudhuri, 2008).

Catalytic Activities and Chemical Synthesis

Another area of application is in catalysis and chemical synthesis. For example, Huynh et al. (2006) explored the use of benzimidazole derivatives in the formation of palladium(II) complexes. These complexes exhibited intriguing intramolecular interactions and catalytic activities, demonstrating the role of benzimidazole derivatives in advancing organometallic chemistry and catalysis (Huynh et al., 2006).

Anticancer Research

The synthesis and evaluation of benzimidazole derivatives for anticancer activity also represent a significant application. A study by Gurkan-Alp et al. (2015) synthesized novel benzimidazole derivatives and evaluated their effects on the K562 leukemia cell line, finding several compounds with notable cytotoxic activity. This research underscores the potential of benzimidazole derivatives in developing new anticancer therapies (Gurkan-Alp et al., 2015).

Mechanism of Action

The mechanism of action of “1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole” is not specified in the sources I have .

Safety and Hazards

The safety and hazards associated with “1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole” are not specified in the sources I have .

Future Directions

The future directions for research and applications of “1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole” are not specified in the sources I have .

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-8-4-11-12(5-9(8)2)15(7-14-11)6-10(3)13/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQHFWQOJKGPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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